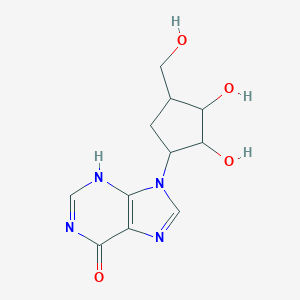
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves several steps. One common synthetic route starts with the cyclopentene derivative, which undergoes dihydroxylation to introduce the hydroxyl groups. This intermediate is then coupled with a purine base under specific reaction conditions to form the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
科学的研究の応用
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that purine derivatives exhibit antiviral properties. Specifically, compounds similar to 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one have been studied for their ability to inhibit viral replication. This property is particularly relevant in the development of treatments for viral infections such as HIV and hepatitis C .
2. Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. This interference can lead to apoptosis (programmed cell death), making these compounds candidates for cancer therapy .
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, it may be possible to alter cellular proliferation and metabolism in cancerous cells or pathogens .
Biochemical Research Applications
1. Nucleotide Analog Studies
As a purine analog, this compound can be utilized in studies examining nucleotide metabolism and function. Its incorporation into nucleic acids can provide insights into the role of specific nucleotides in cellular processes .
2. Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows researchers to conduct SAR studies to identify which modifications enhance biological activity. Such studies are crucial for optimizing drug candidates for better efficacy and reduced side effects .
Case Studies
Case Study 1: Antiviral Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their antiviral efficacy against various viruses. The results indicated that specific structural modifications significantly enhanced antiviral activity compared to the parent compound .
Case Study 2: Cancer Cell Line Testing
A research team investigated the effects of this compound on different cancer cell lines. They found that the compound induced apoptosis in breast cancer cells through a mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .
作用機序
The mechanism of action of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting AHCY, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various cellular processes, including gene expression and protein function .
類似化合物との比較
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is unique due to its carbocyclic structure, which provides greater stability compared to other nucleoside analogs. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar biological functions but less stability.
3-deazaadenosine: Another nucleoside analog with different inhibitory properties.
Cordycepin: A nucleoside analog with potent antiviral and anticancer activities but different structural features.
生物活性
The compound 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a unique cyclopentyl structure with hydroxymethyl and dihydroxy substituents, contributing to its distinct biological activity. The molecular formula is C10H14N4O3, with a molecular weight of approximately 238.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O3 |
| Molecular Weight | 238.24 g/mol |
| CAS Number | 79200-57-0 |
Antiviral Properties
Research indicates that purine derivatives exhibit antiviral activities by inhibiting viral replication. Specifically, This compound has been shown to inhibit the replication of certain viruses by interfering with nucleic acid synthesis.
Case Study:
In a study assessing the antiviral effects against herpes simplex virus (HSV), the compound demonstrated a significant reduction in viral titers at concentrations as low as 10 µM. The mechanism was attributed to its ability to mimic natural nucleosides, thereby disrupting viral RNA synthesis .
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings:
A study conducted on various cancer cell lines revealed that treatment with this purine derivative resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 15 to 30 µM across different cell lines, indicating moderate potency . Further analysis showed that the compound activates caspase pathways leading to programmed cell death.
The biological activities of This compound can be attributed to several mechanisms:
- Nucleoside Mimicry: The structural similarity to natural nucleosides allows it to compete for incorporation into viral RNA and DNA.
- Signal Transduction Modulation: It may influence cellular signaling pathways involved in apoptosis and cell proliferation.
- Enzyme Inhibition: The compound can inhibit enzymes critical for nucleic acid metabolism.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it may also pose risks at higher concentrations. Toxicity studies have shown mild gastrointestinal irritation at doses exceeding 100 mg/kg . Further research is needed to establish a comprehensive safety profile.
特性
CAS番号 |
16975-94-3 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1 |
InChIキー |
WJJOLBUDGLOYDT-GCXDCGAKSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
異性体SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |
正規SMILES |
C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
同義語 |
carbocyclic inosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















